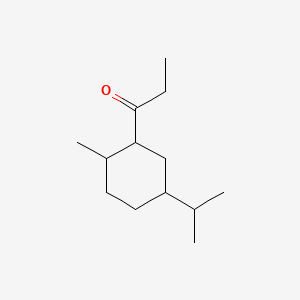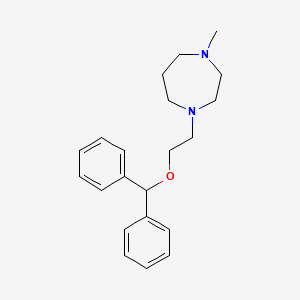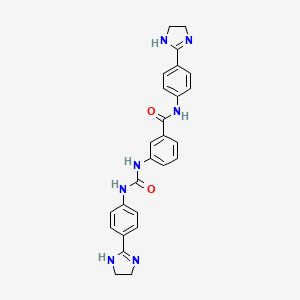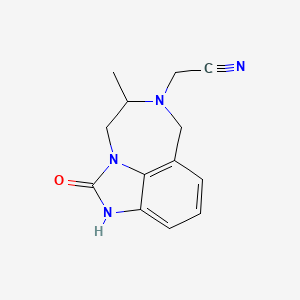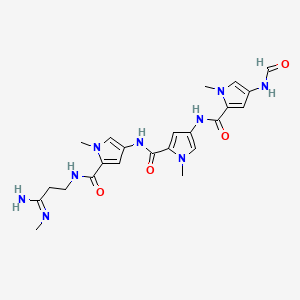
m-Methoxy-N-methyl-N-nitrosobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Methoxy-N-methyl-N-nitrosobenzylamine is an organic compound with the molecular formula C9H12N2O2 It contains a methoxy group, a methyl group, and a nitroso group attached to a benzylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxy-N-methyl-N-nitrosobenzylamine typically involves the nitrosation of N-methylbenzylamine in the presence of a nitrosating agent such as sodium nitrite (NaNO2) and an acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
m-Methoxy-N-methyl-N-nitrosobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzylamine derivatives.
Reduction: Formation of N-methylbenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Applications De Recherche Scientifique
m-Methoxy-N-methyl-N-nitrosobenzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying nitrosamine-related carcinogenicity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of m-Methoxy-N-methyl-N-nitrosobenzylamine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-nitrosourea (MNU): A related nitrosamine compound with similar chemical properties and biological effects.
N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenicity.
N-Nitrosodiethylamine (NDEA): Similar in structure and function, used in various research studies.
Uniqueness
m-Methoxy-N-methyl-N-nitrosobenzylamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other nitrosamines and may contribute to its specific chemical and biological properties.
Propriétés
Numéro CAS |
98736-45-9 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C9H12N2O2/c1-11(10-12)7-8-4-3-5-9(6-8)13-2/h3-6H,7H2,1-2H3 |
Clé InChI |
GQQNTMRGVGLAHB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=CC=C1)OC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


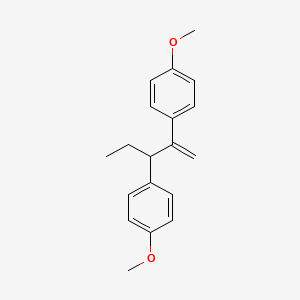
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
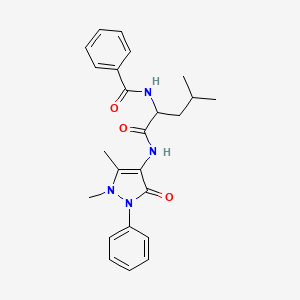
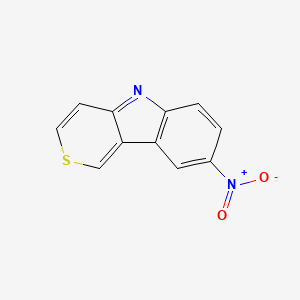

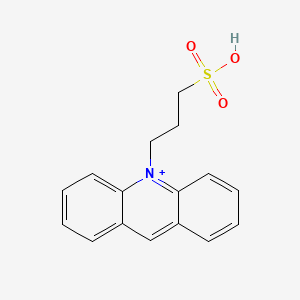

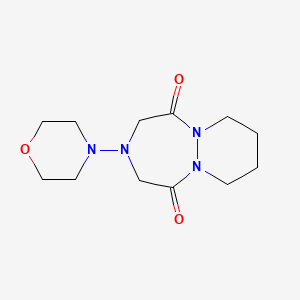
![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
